Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

Description

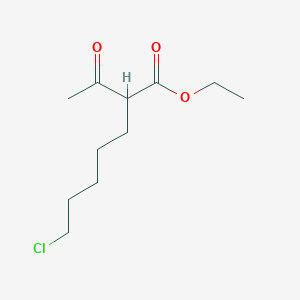

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester (systematic name: ethyl 2-acetyl-7-chloroheptanoate) is a substituted fatty acid ester featuring a heptanoic acid backbone with two functional modifications: an acetyl group at position 2 and a chlorine atom at position 7, esterified with ethanol.

Properties

IUPAC Name |

ethyl 2-acetyl-7-chloroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3/c1-3-15-11(14)10(9(2)13)7-5-4-6-8-12/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAYJXBCTOCXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCCl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester typically involves the esterification of heptanoic acid derivatives. One common method is the reaction of 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-acetyl-7-chloroheptanoic acid.

Reduction: Formation of 2-acetyl-7-chloroheptanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester serves several industrial functions:

- Intermediate in Pharmaceutical Synthesis : This compound is utilized as an intermediate in the production of pharmaceuticals, particularly in synthesizing drugs that target metabolic disorders. Its structure allows it to participate in further chemical transformations that yield active pharmaceutical ingredients (APIs) .

- Flavoring and Fragrance Industry : The ester is also explored for its potential use in flavoring agents and fragrances due to its pleasant odor profile, which can enhance food products and perfumes .

Case Study 1: Pharmaceutical Development

In a recent study, heptanoic acid derivatives were investigated for their roles as intermediates in synthesizing bempedoic acid, a drug used for lowering cholesterol levels. The research highlighted the efficiency of using heptanoic acid derivatives in multi-step synthesis pathways, demonstrating significant improvements in yield and purity compared to traditional methods .

Case Study 2: Green Chemistry Initiative

A research initiative aimed at developing greener synthesis routes for heptanoic acid esters showcased the use of biocatalysts to facilitate esterification reactions. The results indicated a reduction in by-products and waste generation while maintaining high conversion rates, aligning with contemporary sustainability goals in chemical manufacturing .

Mechanism of Action

The mechanism of action of heptanoic acid, 2-acetyl-7-chloro-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom may influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituted Esters

Ethyl 7-Chloro-7-Oxoheptanoate

- Structure: Ethyl ester of 7-chloro-7-oxoheptanoic acid (C₉H₁₅ClO₃).

- Key Differences : Unlike the target compound, this derivative has a chloroformyl (Cl–C=O) group at position 7 instead of a chlorine atom at C7 and an acetyl group at C2. The presence of the oxo group increases electrophilicity, making it reactive in nucleophilic acyl substitution reactions .

- Applications : Used as an intermediate in synthesizing α,ω-dicarboxylic acids and polyesters via enzymatic oxidation .

Ethyl Heptanoate (Heptanoic Acid Ethyl Ester)

- Structure: Unsubstituted heptanoic acid ester (C₉H₁₈O₂).

- Key Differences : Lacks functional groups (acetyl, chloro), resulting in lower polarity and higher volatility.

- Applications : Common flavoring agent (fruity aroma) and standard in chromatography .

Methyl Heptanoate

- Structure: Methyl ester of heptanoic acid (C₈H₁₆O₂).

- Key Differences : Shorter alkyl chain (methyl vs. ethyl) and absence of substituents.

- Applications : Intermediate in biodiesel production and polymer synthesis .

Allyl Heptanoate

- Structure: Allyl ester of heptanoic acid (C₁₀H₁₈O₂).

- Key Differences : Allyl group introduces unsaturation, enhancing reactivity in radical or addition reactions.

- Applications : Widely used in perfumery and food flavoring (FEMA 2031) .

Ethyl 5-Hydroxy-7-Methoxy-5-Methyl-2-Heptenoate

- Structure : Ethyl ester with hydroxy, methoxy, and methyl substituents (C₁₁H₂₀O₄).

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Polarity (LogP) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-acetyl-7-chloroheptanoate | 220.67* | ~250 (estimated) | 2.8* | Acetyl (C2), Chloro (C7) |

| Ethyl 7-chloro-7-oxoheptanoate | 218.67 | N/A | 2.1 | Chloroformyl (C7) |

| Ethyl heptanoate | 158.24 | 187–188 | 3.5 | None |

| Allyl heptanoate | 170.25 | 210–212 | 3.2 | Allyl group |

| Methyl heptanoate | 144.21 | 173–174 | 3.0 | None |

*Calculated using ChemDraw.

Reactivity and Functionalization Potential

- Ethyl 2-Acetyl-7-Chloroheptanoate: The acetyl group at C2 can undergo keto-enol tautomerism or act as a nucleophilic site for condensation reactions. The chlorine at C7 is susceptible to nucleophilic displacement (e.g., hydrolysis or amination) .

- Ethyl 7-Chloro-7-Oxoheptanoate: The chloroformyl group enables conversion to carboxylic acids or amides via hydrolysis or aminolysis .

- Methyl Heptanoate: Used in transesterification reactions to produce longer-chain esters or polyesters .

Analytical and Extraction Methods

- Solid-Phase Microextraction (SPME): Effective for volatile esters like ethyl heptanoate but less suitable for polar derivatives like ethyl 2-acetyl-7-chloroheptanoate due to reduced volatility .

- Liquid-Liquid Extraction (LLE) : Preferred for substituted esters with higher polarity .

Biological Activity

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester (CAS No. 136879-36-2) is a synthetic organic compound characterized by its unique structure, which includes an acetyl group at the second position and a chlorine atom at the seventh position of the heptanoic acid chain. This compound is notable for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉ClO₃. The presence of both acetyl and chlorine substituents contributes to its distinct chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉ClO₃ |

| Molecular Weight | 234.73 g/mol |

| IUPAC Name | Ethyl 2-acetyl-7-chloroheptanoate |

| CAS Number | 136879-36-2 |

Synthesis

This compound is typically synthesized through the esterification of heptanoic acid derivatives. A common method involves reacting 2-acetyl-7-chloroheptanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. This process can be optimized using continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Acetylation Reactions : The acetyl group can modify proteins and enzymes, potentially altering their activity.

- Chlorine Substituent : The chlorine atom may enhance the compound's reactivity and binding affinity to biological targets.

- Hydrolysis : The ester group allows for hydrolysis, releasing the active acid form which can further interact with cellular pathways.

Research Findings

Several studies have investigated the biological effects of heptanoic acid derivatives, including:

- Antimicrobial Activity : Research indicates that fatty acids with similar structures exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Compounds with chlorinated fatty acids have shown potential in modulating inflammatory responses in vitro.

- Cytotoxicity : Some studies suggest that derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of fatty acids found that compounds similar to heptanoic acid exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness was attributed to membrane disruption caused by the fatty acids.

Case Study: Cytotoxic Effects

In vitro studies using cancer cell lines demonstrated that heptanoic acid derivatives could induce cell death through apoptosis pathways. The presence of the acetyl group was crucial in enhancing cytotoxicity compared to non-substituted fatty acids.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Heptanoic Acid | Moderate antimicrobial | Simple structure without substituents |

| Heptanoic Acid, Ethyl Ester | Low cytotoxicity | Lacks chlorination and acetylation |

| Heptanoic Acid, 7-Chloro-, Ethyl Ester | Moderate anti-inflammatory | Chlorine substitution enhances reactivity |

Q & A

Q. What are the recommended synthetic routes for preparing 2-acetyl-7-chloroheptanoic acid ethyl ester in laboratory settings?

The compound can be synthesized via modified esterification and acylation strategies :

- Step 1 : Start with 7-chloroheptanoic acid ethyl ester (prepared via esterification of 7-chloroheptanoic acid using ethanol and acid catalysis).

- Step 2 : Introduce the acetyl group at the 2-position using acetoacetic ester synthesis . Ethyl acetoacetate (a β-ketoester) undergoes alkylation with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the acetylated product .

- Alternative : Use chloroformylation (as in ), where ethyl 6-(chloroformyl)hexanoate is synthesized as an intermediate, followed by selective acylation .

Q. Key Considerations :

- Purity of intermediates (e.g., avoid diketone by-products via controlled reaction conditions).

- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the chloroacetyl group.

Q. What analytical techniques are effective for characterizing the purity and structure of this compound?

Q. Data Interpretation :

- GC/MS : Compare retention times and fragmentation patterns against standards (e.g., ethyl heptanoate in ).

- NMR : Look for acetyl protons (δ 2.1–2.3 ppm) and ethyl ester protons (δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).

Advanced Research Questions

Q. How can enzymatic methods be optimized for the stereoselective synthesis of this compound?

- Biocatalytic Pathways : Use Baeyer-Villiger monooxygenases (BVMOs) to introduce oxygenated functional groups. highlights BVMO-based E. coli biocatalysts for oxidizing ricinoleic acid, which can be adapted for acetyl group incorporation .

- Recombinant Hosts : Engineer hosts expressing fatty acid O-methyltransferases or alcohol O-acetyltransferases (as in ) to functionalize heptanoate esters .

Q. Optimization Strategies :

- Screen solvent-tolerant enzymes (e.g., ionic liquid-stable BVMOs) to enhance reaction efficiency.

- Use directed evolution to improve enzyme specificity for the 2-acetyl-7-chloro substrate.

Q. How do solvent polarity and reaction temperature influence regioselectivity in the acylation of 7-chloroheptanoic acid ethyl ester?

- Polar Solvents (e.g., DMF) : Favor nucleophilic attack at the less hindered 2-position due to enhanced stabilization of transition states.

- Nonpolar Solvents (e.g., Toluene) : May lead to competing reactions (e.g., elimination of HCl) at higher temperatures (>80°C).

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions, as shown in acetoacetic ester alkylations () .

Q. Experimental Design :

- Conduct DoE (Design of Experiments) varying solvent (dielectric constant) and temperature.

- Monitor reaction progress via HPLC to quantify 2-acetyl vs. 3-acetyl regioisomers.

Q. How can researchers resolve discrepancies in reported yields between malonic ester and acetoacetic ester syntheses for derivatives of this compound?

- Root Causes :

- Mitigation :

- Use protective groups (e.g., silyl ethers) for the chloro moiety during hydrolysis.

- Validate yields via isotopic labeling (e.g., ¹³C-acetyl groups) to trace by-products.

Data Contradiction Analysis

Q. Conflicting reports on the stability of the chloroacetyl group during ester hydrolysis

- suggests ethyl 7-chloro-7-oxoheptanoate is stable under acidic conditions, while notes β-ketoesters are prone to decarboxylation.

- Resolution :

- Perform kinetic studies (e.g., NMR monitoring) to compare degradation rates.

- Adjust pH: Use buffered hydrolysis (pH 5–6) to minimize both decarboxylation and HCl elimination.

Q. Methodological Advances

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.